molecular formula C15H20N2O2 B267442 N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

Numéro de catalogue B267442
Poids moléculaire: 260.33 g/mol
Clé InChI: QOGVDCXATFXWNW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been widely studied for its potential use in cancer treatment. This compound was first synthesized by Bayer Pharmaceuticals in the late 1990s and has since been the subject of numerous scientific studies. In

Applications De Recherche Scientifique

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of several different kinases, including RAF, VEGFR, and PDGFR. These kinases play important roles in tumor growth and angiogenesis, making them attractive targets for cancer therapy. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mécanisme D'action

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 works by inhibiting the activity of several different kinases involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is commonly activated in cancer cells and plays a key role in tumor growth. N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 also inhibits the activity of VEGFR and PDGFR, which are involved in angiogenesis, or the formation of new blood vessels. By inhibiting these kinases, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 can slow or stop tumor growth and prevent the formation of new blood vessels.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and reduce tumor vascularity. In clinical studies, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to improve progression-free survival in patients with advanced renal cell carcinoma and hepatocellular carcinoma.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been extensively studied and has a well-understood mechanism of action. This makes it an attractive target for cancer therapy research. However, one limitation of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is that it has been shown to have off-target effects, meaning that it can inhibit other kinases besides its intended targets. This can lead to unwanted side effects and can make it difficult to determine the specific effects of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 on cancer cells.

Orientations Futures

There are several future directions for research on N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. One area of research is the development of combination therapies that include N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006. For example, N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 has been shown to enhance the activity of chemotherapy drugs in preclinical studies. Another area of research is the development of new kinase inhibitors that have improved selectivity and reduced off-target effects. Finally, there is ongoing research on the use of N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 in combination with immunotherapy drugs, which may enhance the immune response against cancer cells.

Méthodes De Synthèse

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide 43-9006 is synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with tert-butylamine to form N-(tert-butyl)-4-nitrobenzamide. This compound is then reacted with cyclopropylcarbonyl chloride to form N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide. The final step involves the reduction of the nitro group to an amino group using a palladium catalyst.

Propriétés

Nom du produit

N-(tert-butyl)-4-[(cyclopropylcarbonyl)amino]benzamide

Formule moléculaire

C15H20N2O2

Poids moléculaire

260.33 g/mol

Nom IUPAC

N-tert-butyl-4-(cyclopropanecarbonylamino)benzamide

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)17-14(19)11-6-8-12(9-7-11)16-13(18)10-4-5-10/h6-10H,4-5H2,1-3H3,(H,16,18)(H,17,19)

Clé InChI

QOGVDCXATFXWNW-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

SMILES canonique

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.